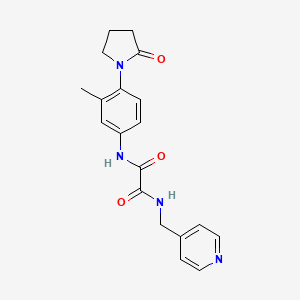![molecular formula C22H20BrN5O B2379466 2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide CAS No. 1113106-79-8](/img/structure/B2379466.png)
2-[1-(3-fluorobenzoyl)piperidin-4-yl]-N-(3-methoxypropyl)-4-methyl-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule with several functional groups, including a piperidine ring, a thiazole ring, and a benzoyl group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine and thiazole rings would add rigidity to the structure, while the benzoyl and methoxypropyl groups could influence its polarity and reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The benzoyl group could potentially undergo reactions such as hydrolysis or reduction, while the piperidine and thiazole rings might participate in various substitution or addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure. The presence of polar groups like the benzoyl and methoxypropyl groups could enhance its solubility in polar solvents .科学的研究の応用
Orexin Receptor Antagonism
This compound has been evaluated in the context of binge eating in female rats. The compound's role as an orexin-1 receptor antagonist was studied, indicating its potential for treating compulsive food intake and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Mycobacterium tuberculosis GyrB Inhibitors
It has been included in the design and synthesis of novel Mycobacterium tuberculosis GyrB inhibitors. This application is significant in the context of antimicrobial resistance and the development of new antituberculosis therapies (Jeankumar et al., 2013).
Radiotracer Development
The compound has been used in the synthesis of radiotracers for positron emission tomography (PET), specifically targeting CB1 cannabinoid receptors. This application is significant in the study of neurological and psychiatric disorders (Katoch-Rouse & Horti, 2003).
Antimicrobial Activity
In another study, derivatives of this compound were synthesized and evaluated for their antimicrobial activity. This suggests its potential utility in developing new antimicrobial agents (Anuse et al., 2019).
CCR5 Antagonism
The compound was identified as a CCR5 antagonist, suggesting its potential use in HIV-1 research and treatment. This application is significant in the context of HIV/AIDS research (Imamura et al., 2004).
Antipsychotic Agent Research
It has been explored as part of a series of compounds with affinity for dopamine and serotonin receptors, indicating its potential as an antipsychotic agent (Raviña et al., 2000).
Pharmacokinetics of Novel ALK Inhibitors
The compound's role in the pharmacokinetics of novel anaplastic lymphoma kinase inhibitors was also studied, indicating its importance in cancer treatment research (Teffera et al., 2013).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O/c1-15-2-6-17(7-3-15)19-10-11-20-25-26-21(28(20)27-19)12-13-22(29)24-14-16-4-8-18(23)9-5-16/h2-11H,12-14H2,1H3,(H,24,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMLRDWKXZYBTBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C(=NN=C3CCC(=O)NCC4=CC=C(C=C4)Br)C=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-bromophenyl)methyl]-3-[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

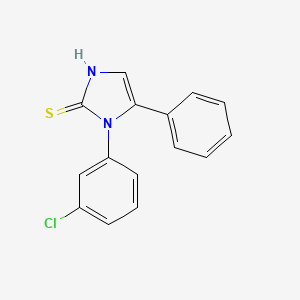
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2379386.png)
![Propyl {[3-cyano-5-hydroxy-4-(4-methoxyphenyl)-7,7-dimethyl-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B2379387.png)
![Tert-butyl 8-(aminomethyl)-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2379388.png)
![Ethyl 1-[(4-methylphenyl)sulfonyl]-3-azetanecarboxylate](/img/structure/B2379392.png)
![Tert-butyl 2-(2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)acetate](/img/structure/B2379394.png)
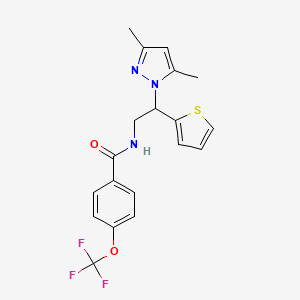
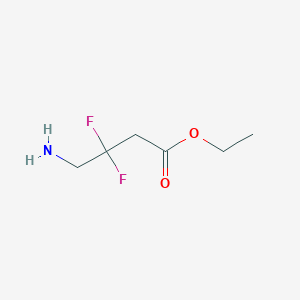
![4-bromo-5-{3,7-dioxabicyclo[4.1.0]heptan-6-yl}-1-methyl-1H-pyrazole](/img/structure/B2379401.png)
![[1-Methyl-5-(piperidin-1-ylmethyl)pyrazol-4-yl]methanamine](/img/structure/B2379402.png)
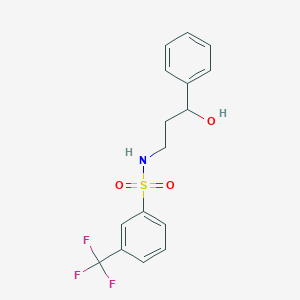
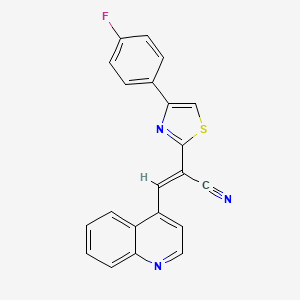
![2-Hydroxy-5-[(2,4,5-trimethylphenyl)sulfonylamino]benzoic acid](/img/structure/B2379405.png)
